molecular formula C9H8Br2ClN3 B1286072 3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1031793-70-0

3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1286072
CAS No.: 1031793-70-0
M. Wt: 353.44 g/mol
InChI Key: LWUMXXAFBKLHSX-UHFFFAOYSA-N
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Description

3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two bromine atoms attached to the phenyl ring and an amine group at the 5-position of the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many brominated organic compounds are used as flame retardants, where they function by releasing bromine radicals that interfere with the combustion process .

Safety and Hazards

Brominated compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always refer to the specific Safety Data Sheet (SDS) for detailed safety information.

Future Directions

The future directions would depend on the specific applications of this compound. Brominated organic compounds are widely used in various industries, but their environmental impact is a concern, leading to research into safer alternatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the 2 and 5 positions.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the aforementioned steps, with optimization for yield and purity. This may include the use of continuous flow reactors for efficient bromination and amination processes, as well as crystallization techniques for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with other groups.

Common Reagents and Conditions

    Nucleophilic aromatic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Suzuki-Miyaura coupling: This reaction typically involves a palladium catalyst and a boronic acid or ester under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dibromophenyl)-1H-pyrazol-5-amine hydrochloride
  • 3-(2,5-dichlorophenyl)-1H-pyrazol-5-amine hydrochloride
  • 3-(2,5-difluorophenyl)-1H-pyrazol-5-amine hydrochloride

Uniqueness

3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the specific positioning of the bromine atoms can affect the compound’s interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

5-(2,5-dibromophenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N3.ClH/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUMXXAFBKLHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC(=NN2)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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